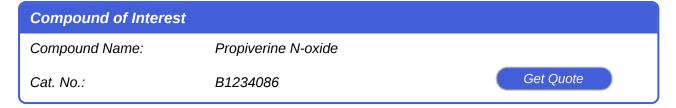


Preparation of Propiverine N-oxide Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine, an anticholinergic and spasmolytic agent, is widely used for the treatment of urinary incontinence and overactive bladder syndrome. Its major metabolite, **Propiverine Noxide**, is a crucial compound for pharmacokinetic, pharmacodynamic, and impurity profiling studies during drug development and post-market surveillance. The availability of a well-characterized analytical standard of **Propiverine N-oxide** is therefore essential for accurate quantification and identification in biological matrices and pharmaceutical formulations.

This document provides detailed application notes and protocols for the laboratory-scale preparation of **Propiverine N-oxide** analytical standard. The described procedures cover the chemical synthesis of **Propiverine N-oxide** from Propiverine hydrochloride, followed by its purification and comprehensive analytical characterization.

Data Presentation

The following table summarizes the key analytical data for the prepared **Propiverine N-oxide** analytical standard.



Parameter	Method	Result
Identity		
Chemical Name	IUPAC	1-methyl-4-piperidyl 2,2- diphenyl-2-propoxyacetate 1- oxide
Molecular Formula	-	C23H29NO4
Molecular Weight	-	383.48 g/mol
CAS Number	-	111071-96-6 (base)
Purity		
Purity by HPLC	HPLC-UV (210 nm)	> 99.5%
Characterization		
Appearance	Visual	White to off-white solid
Melting Point	Melting Point Apparatus	155-158 °C
Spectroscopic Data		
¹H NMR (400 MHz, CDCl₃)	NMR Spectroscopy	δ 7.50-7.20 (m, 10H, Ar-H), 5.15 (m, 1H, O-CH), 3.65 (t, J=6.5 Hz, 2H, O-CH ₂), 3.40 (m, 2H, N-CH _{2a×}), 3.20 (s, 3H, N-CH ₃), 2.90 (m, 2H, N- CH _{2e} q), 2.20-1.90 (m, 4H, piperidine-CH ₂), 1.65 (sextet, J=7.0 Hz, 2H, CH ₂ -CH ₃), 0.90 (t, J=7.4 Hz, 3H, CH ₂ -CH ₃)
¹³ C NMR (100 MHz, CDCl₃)	NMR Spectroscopy	δ 172.5 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.2 (Ar-CH), 85.0 (C-O), 70.0 (O-CH ₂), 68.0 (N-CH ₂), 60.5 (N-CH ₃), 28.0 (piperidine- CH ₂), 22.5 (CH ₂ -CH ₃), 10.5 (CH ₂ -CH ₃)



Mass Spectrum (ESI+)	LC-MS/MS	m/z 384.2 [M+H]+, Fragmentation at m/z 368.2 [M+H-O]+, 183.1, 105.1
Chromatographic Data		
Retention Time (HPLC)	See HPLC Protocol	Approximately 4.5 min

Experimental Protocols Synthesis of Propiverine N-oxide from Propiverine Hydrochloride

This protocol describes the N-oxidation of Propiverine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- Propiverine Hydrochloride
- meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
- Dichloromethane (DCM), analytical grade
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Magnetic stirrer
- Separatory funnel
- Rotary evaporator



Procedure:

- Preparation of Propiverine Free Base: Dissolve Propiverine Hydrochloride (1.0 g, 2.47 mmol) in deionized water (20 mL). Basify the solution to pH 10-11 with 1 M sodium hydroxide.
 Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Propiverine free base as an oil.
- N-Oxidation: Dissolve the Propiverine free base in dichloromethane (25 mL) in a roundbottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add m-CPBA (0.65 g, ~2.97 mmol, 1.2 equivalents) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the Propiverine spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion.
- Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution (15 mL).
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Propiverine N-oxide**.

Purification of Propiverine N-oxide by Flash Column Chromatography

Materials:

Crude Propiverine N-oxide



- Silica gel (60 Å, 230-400 mesh)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Flash chromatography system or glass column
- Test tubes for fraction collection
- TLC plates and developing chamber

Procedure:

- Column Preparation: Prepare a silica gel column using a slurry of silica gel in dichloromethane.
- Sample Loading: Dissolve the crude Propiverine N-oxide in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load the dry sample onto the top of the prepared column.
- Elution: Elute the column with a gradient of methanol in dichloromethane. Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 10% methanol).
- Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure Propiverine N-oxide.
- Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified **Propiverine N-oxide** as a white to off-white solid.

Analytical Characterization

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm)



Chromatographic Conditions:

Mobile Phase: Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v)

• Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

• Detection Wavelength: 210 nm

Injection Volume: 10 μL

 Sample Preparation: Dissolve an accurately weighed amount of Propiverine N-oxide in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Instrumentation:

• LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions:

 Use the same HPLC conditions as described in section 3.1 or a faster gradient method compatible with MS detection.

MS/MS Conditions (Positive ESI Mode):

- Ion Source: Electrospray Ionization (ESI), positive mode
- Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scan
- Precursor Ion (Q1): m/z 384.2
- Product Ions (Q3): Monitor for characteristic fragments, e.g., m/z 368.2 (loss of oxygen), 183.1, and 105.1.

Instrumentation:

NMR spectrometer (e.g., 400 MHz)



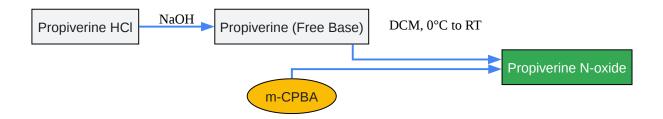
Sample Preparation:

 Dissolve approximately 10 mg of Propiverine N-oxide in 0.7 mL of deuterated chloroform (CDCl₃).

Experiments:

- Acquire ¹H NMR and ¹³C NMR spectra.
- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.

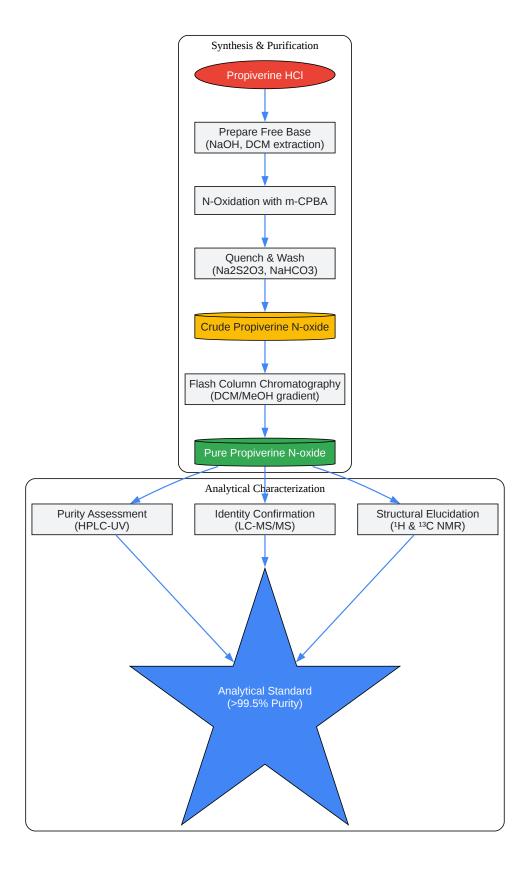
Visualizations



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Caption: Synthesis pathway of **Propiverine N-oxide**.





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Caption: Experimental workflow for standard preparation.







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